molecular formula C11H14ClN3 B2603703 2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride CAS No. 2193067-34-2

2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B2603703
CAS No.: 2193067-34-2
M. Wt: 223.7
InChI Key: TYYPNOYHLYNNAG-UHFFFAOYSA-N
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Description

“2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of pyrazole compounds, which includes “this compound”, involves various methods. One such method involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to provide a detailed synthesis analysis of this specific compound.


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a phenyl ring and an ethan-1-amine group . The pyrazole ring is a five-membered heterocyclic moiety that possesses two nitrogen atoms . More research is needed to provide a detailed molecular structure analysis of this specific compound.


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . More research is needed to provide a detailed chemical reactions analysis of this specific compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 223.70 . More research is needed to provide a detailed physical and chemical properties analysis of this specific compound.

Scientific Research Applications

Chemistry and Synthesis

"2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride" is a compound that belongs to the broader class of chemicals involving pyrazole moieties. Pyrazoles are crucial in the synthesis of various heterocyclic compounds due to their unique reactivity and the ability to serve as building blocks in the creation of diverse heterocyclic structures. For instance, pyrazoles have been utilized in the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, highlighting their versatility in generating a wide range of heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).

Biological Activities and Applications

The pyrazole core structure, similar to the one found in "this compound," is known for a wide array of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Pyrazoles' significance in medicinal chemistry is underscored by their inclusion in drugs targeting various diseases, illustrating their potential in therapeutic applications (Dar & Shamsuzzaman, 2015).

Environmental and Analytical Applications

In addition to their chemical and biological importance, compounds with pyrazole structures, including derivatives and related compounds, have been studied for environmental applications. For example, amine-functionalized sorbents, which may include structures similar to "this compound," show promise in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents illustrates the potential of pyrazole-based compounds in addressing environmental pollution and improving water treatment technologies (Ateia et al., 2019).

Future Directions

The future directions for the study of “2-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride” and similar compounds involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential biological activities and therapeutic applications should be investigated .

Mechanism of Action

The mechanism of action of these compounds often involves interaction with various enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action would depend on the exact structure of the compound and any functional groups present .

The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups that can be metabolized would all influence the pharmacokinetics .

The molecular and cellular effects, as well as the influence of environmental factors, would again depend on the specific compound and its targets. For example, if a compound targets a particular enzyme, it could affect the biochemical pathway that the enzyme is involved in, leading to downstream effects on cellular function .

Properties

IUPAC Name

2-(4-pyrazol-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14;/h1-5,8-9H,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYPNOYHLYNNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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